molecular formula C20H15ClN2O6 B4624312 (4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Cat. No. B4624312
M. Wt: 414.8 g/mol
InChI Key: KFYYYLWJVPZHLB-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the specified chemical often involves condensation reactions, where precursors like diethyl 2,4,6-trioxoheptanedioate undergo reactions with aryliminomethylphenols, leading to complex heterocyclic compounds. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone has been documented, yielding diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers (Mamedov et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through crystallographic studies. For example, the crystal structure of triphenyltin 2-{[(E)-1-(2-hydroxyphenyl)methylidene]amino}acetate and trimethyltin 2-{[(E)-1-(2-hydroxyphenyl)ethylidene]amino}acetate reveals a polymeric trans-O2SnC3 trigonal bipyramidal configuration (Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include transformations like alkylation, where the addition of alkyl groups to the molecule alters its properties and reactivity. The interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce a 4-thioxo derivative showcases the chemical versatility of these molecules (Jakubkienė et al., 2007).

Physical Properties Analysis

The physical properties of compounds can be significantly influenced by their molecular structure. For instance, the crystal and molecular structure of certain clathrates indicates how molecular configurations can dictate the physical state and stability of a compound (Rizzoli et al., 1982).

Scientific Research Applications

Synthesis and Characterization

  • Cyclocondensation Reactions : Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the utility of cyclocondensation reactions in generating structurally complex pyrimidinones, which could be relevant for synthesizing or modifying compounds similar to the specified chemical (Bonacorso et al., 2003).

  • Phenolic Acids and Polybenzoxazine : Trejo-Machin et al. (2017) explored phloretic acid as a renewable building block for polybenzoxazine, highlighting the potential of phenolic compounds in materials science. This research indicates the diverse applications of phenolic derivatives in creating materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

  • Derivatization and Analysis of Phenolic Acids : Hušek (1992) developed a method for the fast derivatization and gas chromatography (GC) analysis of phenolic acids, including benzoic and phenylacetic acids. This work is crucial for analytical chemistry, especially in identifying and quantifying phenolic compounds in complex mixtures (Hušek, 1992).

  • Novel Heterocyclic Systems : Gupta and Chaudhary (2014) discussed the synthesis and spectroscopic characterization of novel indeno-thiazolopyrimidine heterocyclic systems, which could inform the development of new compounds with potential pharmaceutical applications (Gupta & Chaudhary, 2014).

Applications in Materials Science

  • Polymer Science : The application of phloretic acid for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, as discussed by Trejo-Machin et al., underscores the significance of phenolic derivatives in developing advanced materials (Trejo-Machin et al., 2017).

properties

IUPAC Name

2-[4-[(E)-[1-(5-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6/c1-11-2-5-13(21)9-16(11)23-19(27)15(18(26)22-20(23)28)8-12-3-6-14(7-4-12)29-10-17(24)25/h2-9H,10H2,1H3,(H,24,25)(H,22,26,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYYYLWJVPZHLB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-[1-(5-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

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